1-(3-ethylthiophen-2-yl)-N-methylmethanamine
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Overview
Description
1-(3-ethylthiophen-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds containing thiophene rings are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethylthiophen-2-yl)-N-methylmethanamine typically involves the functionalization of thiophene derivativesThe reaction conditions often involve the use of catalysts such as palladium or nickel to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale catalytic processes. These processes are designed to be cost-effective and environmentally friendly, utilizing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-(3-ethylthiophen-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
1-(3-ethylthiophen-2-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other electronic materials .
Mechanism of Action
The mechanism of action of 1-(3-ethylthiophen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Dimethylthiophene: A derivative with two methyl groups on the thiophene ring.
3-Ethylthiophene: A derivative with an ethyl group on the thiophene ring
Uniqueness
1-(3-ethylthiophen-2-yl)-N-methylmethanamine is unique due to the presence of both an ethyl group and an amine group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13NS |
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Molecular Weight |
155.26 g/mol |
IUPAC Name |
1-(3-ethylthiophen-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H13NS/c1-3-7-4-5-10-8(7)6-9-2/h4-5,9H,3,6H2,1-2H3 |
InChI Key |
JKTRTDRRAMLSAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)CNC |
Origin of Product |
United States |
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